Cas no 68-19-9 (Cyanocobalamin)

シアノコバラミン(Cyanocobalamin)は、ビタミンB12の一種であり、水溶性ビタミンに分類されます。コバルトを含むコリン環構造を持ち、生体内で補酵素としてメチオニン合成や赤血球の生成に関与します。化学的に安定な特性を持ち、光や熱に対する耐性が高く、医薬品やサプリメントの原料として広く利用されています。注射剤や経口剤として利用可能で、欠乏症による貧血や神経障害の治療に効果的です。生体利用率が高く、肝臓での貯蔵性に優れるため、持続的な効果が期待できます。

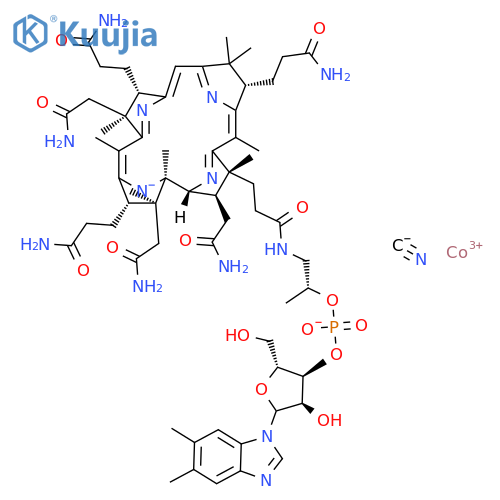

Cyanocobalamin structure

商品名:Cyanocobalamin

CAS番号:68-19-9

MF:C63H92CoN14O14P

メガワット:1359.39695644379

MDL:MFCD00151092

CID:33880

PubChem ID:24892627

Cyanocobalamin 化学的及び物理的性質

名前と識別子

-

- Vitamin B12

- 5,6-dimethyl-1-(3-o-phosphono-alpha-d-ribofuranosyl)-1h-benzimidazolmonoes

- 5,6-dimethylbenzimidazolylcobamidecyanide

- 5,6-dimethylbenzimidazolyl-co-cyanocobamide

- alpha-5,6-dimethyl-1h-benzimidazolyl-cobamidcyanide

- anacobin

- berubigen

- betalin-12

- betalin12crystalline

- Cyanocobalamin

- Cyanocobalamin (B12)

- Cyanocobalamin (Vitamin B12) solution

- VB12

- VITAMIN B12(CYANOCOBALAMIN)(RG)

- Bedoz

- CN-13-epiCbl

- cn-b12

- CN-CBL

- cob(II)alamin

- cotel

- covit

- Cyanocob(III)alaMin

- cyomin

- embiol

- Usp Grade

- vibalt

- Vitamin B12, USP grade

- vitral

- α-(5,6-Dimethylbenzimidazolyl)cyanocobamide

- Cyanocobalmin

- Cyano-5,6-dimethylbenzimidazole-cobalamin

- 维生素B12

- methylcobalamin

- 422M554

-

- MDL: MFCD00151092

- インチ: 1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+2/p-1/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1

- InChIKey: QXOMMGINPOYKPR-WYVZQNDMSA-M

- ほほえんだ: [Co+2].P(=O)(O[H])(O[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@@]([H])([C@]1([H])O[H])N1C([H])=NC2C([H])=C(C([H])([H])[H])C(C([H])([H])[H])=C([H])C1=2)OC([H])(C([H])([H])[H])C([H])([H])N([H])C(C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])C2C(C([H])([H])[H])=C3[C@@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C(C([H])=C4[C@@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)[C@](C([H])([H])[H])(C([H])([H])C(N([H])[H])=O)C(C(C([H])([H])[H])=C5[C@@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)[C@](C([H])([H])[H])(C([H])([H])C(N([H])[H])=O)[C@](C([H])([H])[H])([C@@]([H])([C@]1([H])C([H])([H])C(N([H])[H])=O)N=2)[N-]5)=N4)=N3)=O.[C-]([H])([H])[H] |t:73,99,132|

- BRN: 4122889

計算された属性

- せいみつぶんしりょう: 1354.567399g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 21

- 回転可能化学結合数: 26

- どういたいしつりょう: 1354.567399g/mol

- 単一同位体質量: 1354.567399g/mol

- 水素結合トポロジー分子極性表面積: 476Ų

- 重原子数: 93

- 複雑さ: 3220

- 同位体原子数: 0

- 原子立体中心数の決定: 14

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 3

- 互変異性体の数: 128

- ぶんしりょう: 1355.4

- ひょうめんでんか: 0

じっけんとくせい

- におい: Odorless

- Stability Shelf Life: HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5

- Taste: Tasteless

- 色と性状: 深紅色結晶または結晶粉末。無臭、無臭、吸湿、210〜220℃が黒色

- 密度みつど: 0.9450

- ゆうかいてん: >300 ºC

- ふってん: > 300

- フラッシュポイント: 華氏温度:48.2°f

摂氏度:9°c - ようかいど: Soluble

- すいようせい: 解体

- あんていせい: Hygroscopic. Keep cold and dry.

- PSA: 479.70000

- LogP: 6.57018

- におい: Odorless

- ようかいせい: 水とエタノールに微溶解し、アセトン、クロロホルム、エーテルに不溶である

- マーカー: 10014

- ひせんこうど: 23656 -59 ± 9° (dil aq soln)

- かんど: Hygroscopic

- 濃度: 1.0 mg/mL in methanol

Cyanocobalamin セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H301 + H311 + H331-H370

- 警告文: P210-P260-P280-P301+P310-P311

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 11-23/24/25-39/23/24/25

- セキュリティの説明: S24/25

- 福カードFコード:3-8-10

- RTECS番号:GG3750000

-

危険物標識:

- セキュリティ用語:S24/25

- TSCA:Yes

- ちょぞうじょうけん:4°C, protect from light

Cyanocobalamin 税関データ

- 税関コード:2936260000

- 税関データ:

中国税関コード:

2936260000

Cyanocobalamin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 133771-500MG |

Vitamin B12, 98% |

68-19-9 | 98% | 500MG |

¥ 150 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002204 |

68-19-9 | ¥1666.55 | 2023-01-06 | ||||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V40851-20mg |

Vitamin B12 |

68-19-9 | 20mg |

¥348.0 | 2021-09-07 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14894-25g |

Vitamin B12, 98+% (dry wt basis) |

68-19-9 | 98+% | 25g |

¥20533.00 | 2023-03-14 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0449-1G |

Vitamin B12 |

68-19-9 | >95.0%(E) | 1g |

¥830.00 | 2024-04-15 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S13027-25g |

vitamin B12 |

68-19-9 | BR,98% | 25g |

¥2800.00 | 2022-01-07 | |

| FUJIFILM | 224-00344-1g |

Cyanocobalamin |

68-19-9 | 1g |

JPY 7400 | 2023-09-15 | ||

| FUJIFILM | 220-00346-10g |

Cyanocobalamin |

68-19-9 | 10g |

JPY 52500 | 2023-09-15 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017638-1g |

Cyanocobalamin |

68-19-9 | 98% | 1g |

¥109 | 2023-09-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0449-100MG |

Vitamin B12 |

68-19-9 | >95.0%(E) | 100mg |

¥220.00 | 2024-04-15 |

Cyanocobalamin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:68-19-9)维生素B12

注文番号:LE2456094

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:38

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:68-19-9)Vitamin B12

注文番号:LE597

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Cyanocobalamin 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

推奨される供給者

Amadis Chemical Company Limited

(CAS:68-19-9)Cyanocobalamin

清らかである:99%/99%

はかる:25g/100g

価格 ($):248.0/953.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:68-19-9)Vitamin B12

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ